molecular formula C13H13NO2 B11889205 5-((Allyloxy)methyl)quinolin-8-ol CAS No. 2787-54-4

5-((Allyloxy)methyl)quinolin-8-ol

Katalognummer: B11889205
CAS-Nummer: 2787-54-4
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: INZHCIWZKKDCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Allyloxy)methyl)quinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the quinoline ring system in this compound makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Allyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Quinolin-8-ol+Allyl bromideK2CO3,DMF,heatThis compound\text{Quinolin-8-ol} + \text{Allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} Quinolin-8-ol+Allyl bromideK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-((Allyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Quinolin-8-one derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-((Allyloxy)methyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of functional materials such as dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 5-((Allyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolin-8-ol: The parent compound, known for its antimicrobial properties.

    5-((Methoxy)methyl)quinolin-8-ol: A similar compound with a methoxy group instead of an allyloxy group.

    8-Hydroxyquinoline: Another quinoline derivative with broad-spectrum antimicrobial activity.

Uniqueness

5-((Allyloxy)methyl)quinolin-8-ol is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the allyloxy group may enhance the compound’s biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

2787-54-4

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

5-(prop-2-enoxymethyl)quinolin-8-ol

InChI

InChI=1S/C13H13NO2/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13/h2-7,15H,1,8-9H2

InChI-Schlüssel

INZHCIWZKKDCSN-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCC1=C2C=CC=NC2=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.